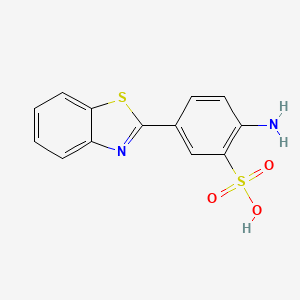
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate is a complex organic compound with a unique structure that includes a cyclopentene ring, a brominated butanoate ester, and an enone functionality. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclopentene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Enone Functionality: This step often involves oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Esterification: The final step involves the esterification of the intermediate with 2-bromo-3,3-dimethylbutanoic acid using a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The enone functionality can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the enone can yield alcohols or alkanes, depending on the reagents used.
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or H₂O₂ can be used under acidic or basic conditions.
Reduction: Common reducing agents include NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaNH₂, KOH, or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The enone functionality can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl N-tert-butylcarbamate
- Diethyl 3-oxo-2-prop-2-enylpentanedioate
Uniqueness
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate is unique due to its combination of a cyclopentene ring, enone functionality, and brominated ester. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Eigenschaften
CAS-Nummer |
98991-93-6 |
|---|---|
Molekularformel |
C15H21BrO3 |
Molekulargewicht |
329.23 g/mol |
IUPAC-Name |
(3-oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate |
InChI |
InChI=1S/C15H21BrO3/c1-5-6-11-10(7-8-12(11)17)9-19-14(18)13(16)15(2,3)4/h5,13H,1,6-9H2,2-4H3 |
InChI-Schlüssel |
LZLKKEXTUPKDMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(=O)OCC1=C(C(=O)CC1)CC=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


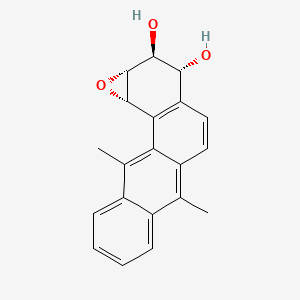
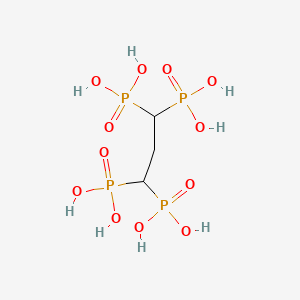

![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
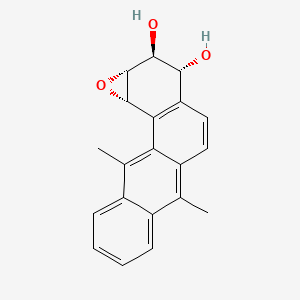
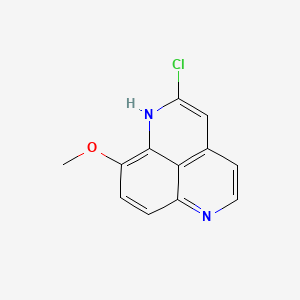
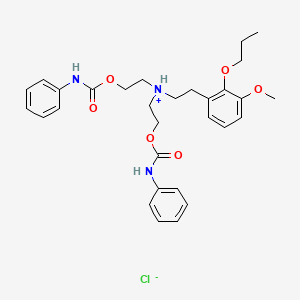

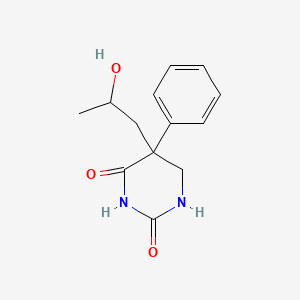
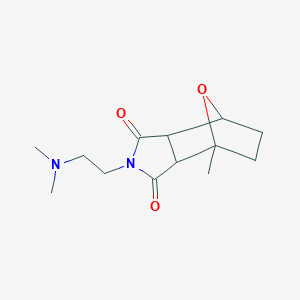

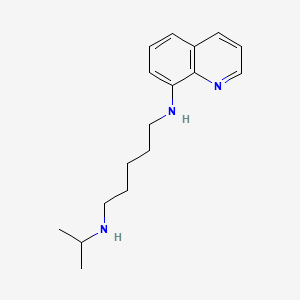
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
